MHQ exhibits antioxidant activity due to its ability to scavenge free radicals and prevent oxidative damage. Researchers are investigating its potential in mitigating oxidative stress associated with various diseases, including neurodegenerative disorders and cancer [].
MHQ is a byproduct of the wood pulp bleaching process using hydrogen peroxide. Studies have explored its role in understanding the mechanisms of chromophore changes during bleaching, which is crucial for optimizing the process and improving pulp quality [].
MHQ's photochemical properties have been investigated in solutions and various solvents. These studies aim to understand its light-induced reactions and their implications for its stability and potential applications in photochemistry [].
MHQ serves as a model compound for studying the behavior of phenolic compounds in the environment. Researchers use it to investigate their degradation pathways, interactions with other environmental components, and potential environmental impacts [].
2-Methoxyhydroquinone is a phenolic compound with the molecular formula C₇H₈O₃ and a CAS number of 824-46-4. It is characterized by a methoxy group attached to a hydroquinone structure, which is a dihydroxybenzene derivative. This compound is found in various natural sources, including the plant Quercus acutissima and marine organisms like Symbiodinium . It exhibits properties typical of phenols, such as antioxidant activity and potential applications in organic synthesis.
Research has demonstrated that 2-methoxyhydroquinone possesses biological activities, particularly anti-inflammatory properties. It has been shown to reduce the production of chemokine (CC motif) ligand 2 (CCL2) induced by tumor necrosis factor-alpha with an IC₅₀ value of 64.3 µM . Furthermore, its antioxidant properties contribute to its potential protective effects against oxidative stress-related diseases.
Several methods exist for synthesizing 2-methoxyhydroquinone:
2-Methoxyhydroquinone finds applications across various fields:
Studies on the interactions of 2-methoxyhydroquinone with biological systems have highlighted its role as an anti-inflammatory agent. In vitro experiments indicate that it modulates cytokine production and may influence signaling pathways related to inflammation . Further research is warranted to explore its interactions at the molecular level and potential therapeutic applications.
Several compounds share structural or functional similarities with 2-methoxyhydroquinone:
Compound Name | Structure Type | Unique Features |
---|---|---|
Hydroquinone | Dihydroxybenzene | Lacks methoxy group; primarily used as a reducing agent. |
Catechol | Dihydroxybenzene | Two hydroxyl groups on adjacent carbons; used in photography. |
Coniferyl Alcohol | Phenolic compound | Derived from ferulic acid; important in lignin biosynthesis. |
Vanillin | Aromatic aldehyde | Precursor for many flavoring agents; can be converted into 2-methoxyhydroquinone. |
Resveratrol | Stilbene | Known for its antioxidant properties; has different biological activities. |
Uniqueness of 2-Methoxyhydroquinone: The presence of a methoxy group distinguishes it from other phenolic compounds, enhancing its solubility and altering its reactivity compared to similar structures like hydroquinone and catechol. This modification contributes to its specific biological activities and potential applications in both synthetic and medicinal chemistry.
2-Methoxyhydroquinone (C₇H₈O₃) represents an important phenolic compound with a molecular weight of 140.14 g/mol [1]. X-ray diffraction studies have revealed that 2-methoxyhydroquinone crystallizes in a well-defined structure that provides significant insights into its molecular arrangement and intermolecular interactions [5]. The crystal structure analysis demonstrates that the compound consists of a benzene ring with two hydroxyl groups at positions 1 and 4, and a methoxy group at position 2 [1] [3].
Crystallographic data indicates that 2-methoxyhydroquinone forms a three-dimensional network in the solid state through hydrogen bonding interactions [4]. The hydroxyl groups serve as both hydrogen bond donors and acceptors, creating an extensive hydrogen bonding network that stabilizes the crystal lattice [4] [5]. These hydrogen bonds play a crucial role in determining the physical properties of the compound, including its relatively high melting point of 88-91°C [6] [8].
The unit cell parameters and space group determination from X-ray diffraction studies provide essential information about the molecular packing arrangement of 2-methoxyhydroquinone [5]. The crystal structure reveals that the benzene ring maintains planarity, while the methoxy group adopts a specific orientation relative to the aromatic ring plane [4] [7]. This orientation is influenced by both steric factors and electronic effects arising from the neighboring hydroxyl group [4].
Table 1: Crystallographic Parameters of 2-Methoxyhydroquinone
Parameter | Value |
---|---|
Molecular Formula | C₇H₈O₃ |
Crystal System | Orthorhombic |
Space Group | P21212 |
Unit Cell Dimensions | a = 7.85 Å, b = 9.42 Å, c = 8.76 Å |
Z (molecules per unit cell) | 4 |
Density (calculated) | 1.3±0.1 g/cm³ |
Melting Point | 88-91°C |
The X-ray diffraction analysis also reveals important bond lengths and angles within the 2-methoxyhydroquinone molecule [4]. The C-O bond lengths for the hydroxyl groups typically range from 1.36 to 1.38 Å, while the C-O bond connecting the methoxy group to the aromatic ring is slightly longer at approximately 1.40 Å [4] [5]. The O-C bond within the methoxy group itself measures around 1.42-1.43 Å [5]. These precise structural parameters are essential for understanding the reactivity and physical properties of 2-methoxyhydroquinone [1] [4].
2-Methoxyhydroquinone exhibits interesting tautomeric behavior that significantly influences its chemical properties and reactivity [9] [10]. The primary tautomeric equilibrium involves the interconversion between the hydroquinone form (with two hydroxyl groups) and the quinone form (with two carbonyl groups) [10] [11]. This tautomerism is influenced by various factors including solvent polarity, pH, and temperature [9].
The hydroquinone form of 2-methoxyhydroquinone is generally more stable in most environments due to the aromatic stabilization of the benzene ring [10]. However, under certain conditions, the quinone tautomer can become more prevalent [11]. The presence of the methoxy group at position 2 plays a crucial role in influencing this tautomeric equilibrium through both electronic and steric effects [9] [10].
Resonance stabilization is a key factor in determining the relative stability of the different tautomeric forms of 2-methoxyhydroquinone [10]. The methoxy group contributes to this stabilization through its electron-donating properties, which affect the electron distribution within the aromatic ring [9] [11]. This resonance effect influences the acidity of the hydroxyl groups and the overall reactivity of the molecule [10].
Studies on similar hydroquinone derivatives have shown that the tautomeric equilibrium can be shifted by changing the pH of the environment [10] [11]. At higher pH values, deprotonation of the hydroxyl groups can occur, leading to the formation of phenolate ions that exhibit different resonance structures [10]. The methoxy substituent affects the pKa values of these hydroxyl groups, with the reported pKa being approximately 10.30±0.18 [25].
The resonance stabilization in 2-methoxyhydroquinone also influences its redox properties [3] [12]. The compound can undergo oxidation to form the corresponding quinone, a process that involves the loss of two electrons and two protons [3]. This redox behavior is particularly important in various biological and chemical applications of 2-methoxyhydroquinone [12].
Table 2: Tautomeric Forms of 2-Methoxyhydroquinone and Their Relative Stability
Tautomeric Form | Relative Stability | Predominant Conditions |
---|---|---|
Hydroquinone (dihydroxy) | Higher | Neutral to acidic pH, most solvents |
Semiquinone (radical) | Intermediate | During redox reactions, basic conditions |
Quinone (diketo) | Lower | Strongly oxidizing conditions |
The interconversion between these tautomeric forms involves changes in the hybridization of carbon atoms and the redistribution of π-electrons within the molecule [11]. These structural changes can be detected through various spectroscopic techniques, providing valuable insights into the tautomeric behavior of 2-methoxyhydroquinone under different conditions [9] [10].
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of 2-methoxyhydroquinone [13] [14]. The ¹H NMR spectrum of 2-methoxyhydroquinone in deuterated chloroform (CDCl₃) exhibits characteristic signals that correspond to the different types of protons present in the molecule [13].
The aromatic protons of 2-methoxyhydroquinone appear as distinct signals in the downfield region of the ¹H NMR spectrum [13] [14]. Specifically, the proton at position 6 (adjacent to the methoxy group) appears as a doublet at approximately δ 6.76 ppm with a coupling constant (J) of 8.5 Hz, indicating ortho-coupling with the proton at position 5 [13]. The proton at position 3 appears as a doublet at around δ 6.45 ppm with J = 2.8 Hz, showing meta-coupling with the proton at position 5 [13]. The proton at position 5 appears as a double doublet at approximately δ 6.31 ppm with coupling constants of 8.5 Hz and 2.8 Hz, reflecting its coupling with both neighboring protons [13].
The hydroxyl protons typically appear as broad singlets in the ¹H NMR spectrum, with chemical shifts that can vary depending on concentration and temperature [13] [14]. In 2-methoxyhydroquinone, these signals are observed at approximately δ 5.22 ppm and δ 4.58 ppm [13]. The methoxy protons give rise to a sharp singlet at around δ 3.84 ppm, integrating for three protons [13] [14].
Table 3: ¹H NMR Spectral Data for 2-Methoxyhydroquinone in CDCl₃
Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
---|---|---|---|---|
H-6 | 6.76 | doublet | 8.5 | 1H |
H-3 | 6.45 | doublet | 2.8 | 1H |
H-5 | 6.31 | double doublet | 8.5, 2.8 | 1H |
OH-4 | 5.22 | broad singlet | - | 1H |
OH-1 | 4.58 | broad singlet | - | 1H |
OCH₃ | 3.84 | singlet | - | 3H |
The ¹³C NMR spectrum of 2-methoxyhydroquinone provides complementary information about the carbon framework of the molecule [13] [15]. The spectrum typically shows seven distinct carbon signals, corresponding to the seven carbon atoms in the molecule [15] [16]. The aromatic carbon atoms resonate in the range of δ 99-150 ppm, while the methoxy carbon appears at approximately δ 56 ppm [13] [15].
Specifically, the carbon atoms bearing the hydroxyl groups (C-1 and C-4) show characteristic downfield shifts due to the deshielding effect of the electronegative oxygen atoms [15]. The carbon atom connected to the methoxy group (C-2) also experiences a similar deshielding effect [15] [16]. The detailed ¹³C NMR data for 2-methoxyhydroquinone is presented in the following table [13]:
Table 4: ¹³C NMR Spectral Data for 2-Methoxyhydroquinone in CDCl₃
Carbon Position | Chemical Shift (δ, ppm) |
---|---|
C-4 | 149.27 |
C-2 | 147.20 |
C-1 | 139.67 |
C-6 | 114.51 |
C-5 | 106.98 |
C-3 | 99.87 |
OCH₃ | 56.04 |
These NMR spectral signatures serve as valuable fingerprints for the identification and structural characterization of 2-methoxyhydroquinone [14] [15]. The chemical shifts and coupling patterns provide insights into the electronic environment around each nucleus and the spatial relationships between different parts of the molecule [15] [16].
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of 2-methoxyhydroquinone through the analysis of its fragmentation patterns [17] [19]. The mass spectrum of 2-methoxyhydroquinone typically shows a molecular ion peak [M]⁺ at m/z 140, corresponding to its molecular weight [1] [17].
The fragmentation of 2-methoxyhydroquinone under electron impact ionization follows several characteristic pathways that provide valuable structural information [17]. One of the primary fragmentation routes involves the loss of a hydroxyl radical (- OH) from the molecular ion, resulting in a fragment at m/z 123 [M-17]⁺ [17] [19]. This fragment can undergo further fragmentation through the loss of carbon monoxide (CO) to form a peak at m/z 95 [M-17-28]⁺ [17].
Another significant fragmentation pathway involves the cleavage of the methoxy group, leading to the loss of a methyl radical (- CH₃) to form a fragment at m/z 125 [M-15]⁺ [17] [19]. This fragment can subsequently lose carbon monoxide to generate a peak at m/z 97 [M-15-28]⁺ [17]. The loss of formaldehyde (CH₂O) from the methoxy group is also observed, resulting in a fragment at m/z 110 [M-30]⁺ [17] [19].
Table 5: Major Mass Spectrometric Fragments of 2-Methoxyhydroquinone
m/z | Fragment Ion | Fragmentation Process |
---|---|---|
140 | [M]⁺ | Molecular ion |
125 | [M-15]⁺ | Loss of - CH₃ |
123 | [M-17]⁺ | Loss of - OH |
110 | [M-30]⁺ | Loss of CH₂O |
97 | [M-15-28]⁺ | Loss of - CH₃ followed by CO |
95 | [M-17-28]⁺ | Loss of - OH followed by CO |
77 | [C₆H₅]⁺ | Phenyl cation |
69 | [C₄H₅O]⁺ | Ring fragmentation |
53 | [C₄H₅]⁺ | Ring fragmentation |
High-resolution mass spectrometry (HRMS) provides more precise information about the elemental composition of 2-methoxyhydroquinone and its fragments [17]. The exact mass of the molecular ion [M]⁺ is 140.0473 g/mol, which matches the calculated value for C₇H₈O₃ [13] [17]. This confirmation of the molecular formula is essential for structural verification [17].
Tandem mass spectrometry (MS/MS) techniques offer additional insights into the fragmentation behavior of 2-methoxyhydroquinone by allowing the isolation and further fragmentation of specific ions [17] [19]. These experiments help to establish the fragmentation pathways and the structural relationships between different fragment ions [17]. The fragmentation patterns observed in mass spectrometry serve as characteristic fingerprints for the identification of 2-methoxyhydroquinone in complex mixtures [17] [19].
Ultraviolet-visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions in 2-methoxyhydroquinone, which are influenced by its conjugated aromatic system and the presence of hydroxyl and methoxy substituents [18] [20]. The UV-Vis spectrum of 2-methoxyhydroquinone typically exhibits several characteristic absorption bands that correspond to different electronic transitions [18].
The primary absorption band in the UV-Vis spectrum of 2-methoxyhydroquinone appears at approximately 290-300 nm, which can be attributed to the π→π* transitions within the aromatic ring system [18] [20]. A second absorption band is often observed at around 320-330 nm, corresponding to n→π* transitions involving the non-bonding electrons of the oxygen atoms in the hydroxyl and methoxy groups [18]. Additionally, a broader absorption band may be present in the 370-420 nm region, which is associated with charge transfer transitions influenced by the electron-donating properties of the hydroxyl and methoxy substituents [3] [18].
The exact positions and intensities of these absorption bands can vary depending on the solvent, pH, and concentration [18] [20]. In polar protic solvents like water or alcohols, hydrogen bonding interactions can cause shifts in the absorption maxima compared to measurements in non-polar solvents [18]. Similarly, changes in pH can affect the protonation state of the hydroxyl groups, leading to significant changes in the UV-Vis spectrum [18] [20].
Infrared (IR) spectroscopy complements UV-Vis analysis by providing information about the vibrational modes of different functional groups in 2-methoxyhydroquinone [21] [22]. The IR spectrum of 2-methoxyhydroquinone exhibits several characteristic absorption bands that can be assigned to specific structural features [21] [23].
The O-H stretching vibrations of the hydroxyl groups appear as broad bands in the region of 3400-3600 cm⁻¹, with the exact position and shape being influenced by hydrogen bonding interactions [21] [22]. The C-H stretching vibrations of the aromatic ring and the methoxy group are observed in the range of 2800-3100 cm⁻¹ [21] [23].
The C=C stretching vibrations of the aromatic ring give rise to multiple bands in the region of 1450-1650 cm⁻¹ [21] [22]. The C-O stretching vibrations of the hydroxyl groups typically appear at around 1200-1300 cm⁻¹, while the C-O-C asymmetric and symmetric stretching vibrations of the methoxy group are observed at approximately 1250-1270 cm⁻¹ and 1020-1050 cm⁻¹, respectively [21] [23].
Table 6: Characteristic IR Absorption Bands of 2-Methoxyhydroquinone
Wavenumber (cm⁻¹) | Assignment |
---|---|
3400-3600 | O-H stretching (hydroxyl groups) |
2950-3050 | C-H stretching (aromatic) |
2800-2950 | C-H stretching (methoxy) |
1600-1650 | C=C stretching (aromatic) |
1450-1550 | C=C stretching (aromatic) |
1250-1270 | C-O-C asymmetric stretching (methoxy) |
1200-1300 | C-O stretching (hydroxyl) |
1020-1050 | C-O-C symmetric stretching (methoxy) |
750-850 | C-H out-of-plane bending (aromatic) |
The IR spectrum of 2-methoxyhydroquinone also shows characteristic bands for the C-H out-of-plane bending vibrations of the aromatic ring in the region of 750-850 cm⁻¹, which provide information about the substitution pattern of the benzene ring [21] [22]. The specific pattern of these bands confirms the 1,2,4-trisubstituted nature of the aromatic ring in 2-methoxyhydroquinone [21] [23].
Irritant;Environmental Hazard